molecular formula C24H30N2O2 B132867 N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE CAS No. 153250-52-3

N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE

Cat. No.: B132867
CAS No.: 153250-52-3
M. Wt: 378.5 g/mol
InChI Key: MBSRTKPGZKQXQR-UHFFFAOYSA-N
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Description

NU-100, also known as N,N’-dicyclohexylnaphthalene-2,6-dicarboxamide, is a high-performance beta nucleating agent primarily used in polypropylene. This compound is known for its ability to improve the impact strength, stiffness, and heat resistance of polypropylene. It is a white powder with high thermal stability, having a melting point over 380°C, and is stable in both acidic and alkaline conditions .

Preparation Methods

NU-100 is synthesized through a reaction involving naphthalene-2,6-dicarboxylic acid and cyclohexylamine. The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

NU-100 undergoes various chemical reactions, including:

    Oxidation: NU-100 can be oxidized under strong oxidative conditions, leading to the formation of naphthalene-2,6-dicarboxylic acid and cyclohexanone.

    Reduction: Reduction of NU-100 can yield the corresponding amine derivatives.

    Substitution: NU-100 can undergo substitution reactions, particularly at the amide groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NU-100 has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which NU-100 exerts its effects is primarily through its role as a nucleating agent. It promotes the formation of beta-crystalline structures in polypropylene, which enhances the material’s mechanical properties. The molecular targets involved include the polymer chains of polypropylene, where NU-100 facilitates the orderly arrangement of these chains into a more stable crystalline form .

Comparison with Similar Compounds

NU-100 is compared with other nucleating agents such as sodium 2,2’-methylene-bis(4,6-di-tert-butylphenyl) phosphate (commercial name: Irgastab NA-11). While both compounds are effective nucleating agents, NU-100 is specifically known for its ability to promote beta-crystalline structures, whereas Irgastab NA-11 is more effective for alpha-crystalline structures. This unique property of NU-100 makes it particularly valuable in applications where enhanced impact strength and heat resistance are required .

Similar compounds include:

Properties

IUPAC Name

2-N,6-N-dicyclohexylnaphthalene-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-23(25-21-7-3-1-4-8-21)19-13-11-18-16-20(14-12-17(18)15-19)24(28)26-22-9-5-2-6-10-22/h11-16,21-22H,1-10H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSRTKPGZKQXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074785
Record name 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153250-52-3
Record name Star NU 100
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153250-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153250523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0B5159U0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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